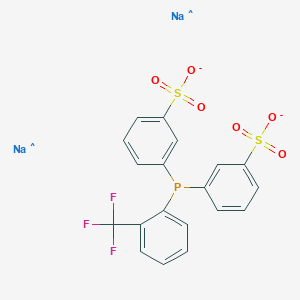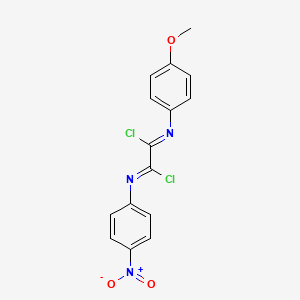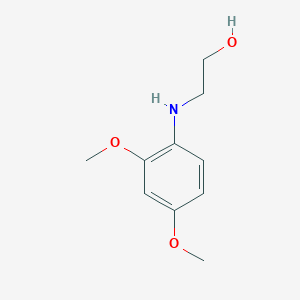![molecular formula C16H25N3O B12523385 N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide CAS No. 757236-89-8](/img/structure/B12523385.png)
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is a compound that belongs to the class of organic compounds known as piperidines. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom. The benzyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound has garnered interest in various fields of scientific research due to its unique structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group, followed by hydrolysis to yield the corresponding carboxylic acid. The final step involves the amidation of the carboxylic acid with glycinamide under appropriate conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde, while reduction may produce benzylamine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its binding affinity to these targets, potentially modulating their activity. The compound may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but different functional groups.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Another benzylpiperidine derivative with a fluorobenzamide group.
Uniqueness
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide moiety differentiates it from other benzylpiperidine derivatives, potentially offering unique interactions with biological targets and applications in various fields .
Propiedades
Número CAS |
757236-89-8 |
|---|---|
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
2-amino-N-[2-(1-benzylpiperidin-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H25N3O/c17-12-16(20)18-9-6-14-7-10-19(11-8-14)13-15-4-2-1-3-5-15/h1-5,14H,6-13,17H2,(H,18,20) |
Clave InChI |
QYDORGKNURUUNY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCNC(=O)CN)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)

![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)




![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
